![molecular formula C11H9IO3S B14515705 {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid CAS No. 62706-85-8](/img/structure/B14515705.png)
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid is an organic compound characterized by the presence of an iodophenoxy group, a propynyl group, and a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the iodophenoxy precursor The iodophenoxy group can be introduced via an iodination reaction of phenol derivatives The propynyl group is then attached through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The iodophenoxy group can facilitate binding to specific sites, while the propynyl and sulfanyl groups can modulate the compound’s reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- {[3-(4-Chlorophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- {[3-(4-Fluorophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
Uniqueness
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid is unique due to the presence of the iodophenoxy group, which can enhance its reactivity and binding affinity compared to its bromine, chlorine, or fluorine analogs. This makes it a valuable compound for specific applications where higher reactivity or binding strength is required.
Properties
CAS No. |
62706-85-8 |
|---|---|
Molecular Formula |
C11H9IO3S |
Molecular Weight |
348.16 g/mol |
IUPAC Name |
2-[3-(4-iodophenoxy)prop-1-ynylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H9IO3S/c12-9-2-4-10(5-3-9)15-6-1-7-16-8-11(13)14/h2-5H,6,8H2,(H,13,14) |
InChI Key |
CQGZBIYHRZKVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CSCC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


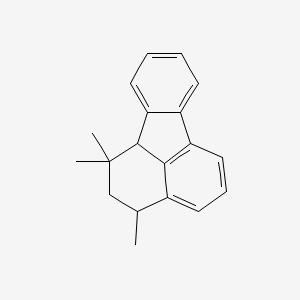
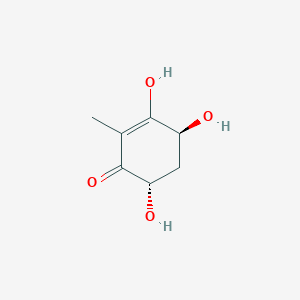

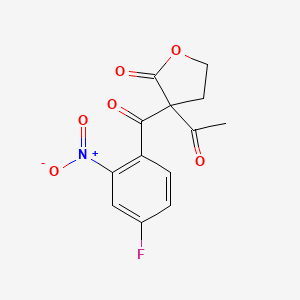
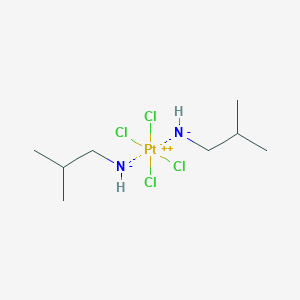
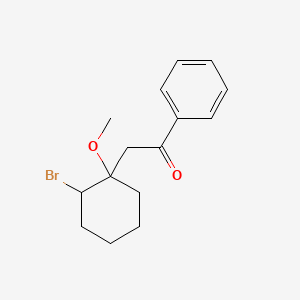
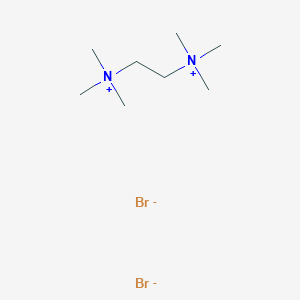

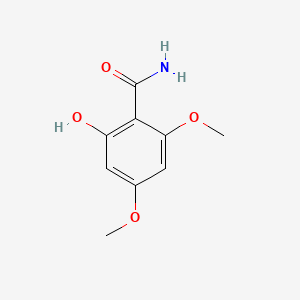
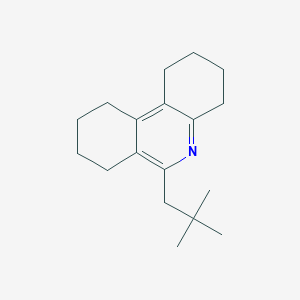
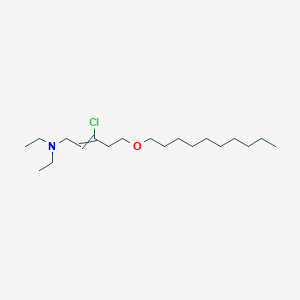
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)

